5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one
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Overview
Description
5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one is a complex organic compound with a unique structure that includes a stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one typically involves the reaction of 5,5-dimethyl-4-hydroxyoxolan-2-one with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form the corresponding tin oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and alkylating agents are used under mild conditions.
Major Products Formed
Oxidation: Tin oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolan-2-one derivatives.
Scientific Research Applications
5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives. These interactions are facilitated by the unique structure of the compound, which allows for versatile reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-4-phenyl-oxolan-2-one
- 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Uniqueness
5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one is unique due to the presence of both a stannyl group and a carbonyl group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
CAS No. |
189079-10-5 |
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Molecular Formula |
C19H36O4Sn |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
tributylstannyl 2,2-dimethyl-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4.3C4H9.Sn/c1-7(2)4(6(9)10)3-5(8)11-7;3*1-3-4-2;/h4H,3H2,1-2H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ANGRAXLSFYTSRC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1CC(=O)OC1(C)C |
Origin of Product |
United States |
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